N-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
N-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a fused benzothienopyrimidine core with a tetrahydro ring system and a 3-methoxyphenyl substituent at the 4-amino position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and antimicrobial enzymes . The 3-methoxy group on the phenyl ring enhances solubility and modulates electronic properties, influencing binding affinity and pharmacokinetics .
Properties
Molecular Formula |
C17H17N3OS |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H17N3OS/c1-21-12-6-4-5-11(9-12)20-16-15-13-7-2-3-8-14(13)22-17(15)19-10-18-16/h4-6,9-10H,2-3,7-8H2,1H3,(H,18,19,20) |
InChI Key |
GYFVTEAYJLVNMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (Gewald Reaction)
Cyclization to 4-Chloro-Thienopyrimidine
SNAr with 3-Methoxyaniline
-
Reactants : 4-Chloro intermediate (1 eq), 3-methoxyaniline (1.2 eq), K₂CO₃ (2 eq).
-
Conditions : DMF, 110°C, 18 hours.
-
Workup : Extract with ethyl acetate, dry over Na₂SO₄, purify via silica gel chromatography.
Optimization of Reaction Conditions
Solvent and Base Selection in SNAr
Chemical Reactions Analysis
Core Reactivity of the Benzothieno[2,3-d]pyrimidine System
The fused thienopyrimidine ring exhibits dual reactivity:
-
Electrophilic substitution : The sulfur atom in the thiophene ring and the electron-deficient pyrimidine nitrogen atoms enable selective functionalization.
-
Ring-opening reactions : Under strongly acidic conditions, the pyrimidine ring can undergo hydrolysis, though stability is enhanced by the tetrahydro configuration .
Key Reaction Pathways:
Substituent-Directed Reactivity
The 3-methoxyphenyl group introduces regioselectivity in further modifications:
-
Methoxy group demethylation : Treatment with BBr₃ in CH₂Cl₂ yields phenolic derivatives, enabling subsequent O-functionalization .
-
Electrophilic aromatic substitution : Nitration or halogenation occurs preferentially at the para position relative to the methoxy group .
Comparative Reactivity of Analogous Compounds:
| Compound | Substituent | Dominant Reactivity |
|---|---|---|
| N-(4-ethylphenyl) analog | Ethyl group | Friedel-Crafts alkylation |
| 3-Methylphenyl derivative | Methyl group | Oxidative demethylation |
| Parent amine (no substituent) | – | Direct C–H functionalization |
Secondary Amine Reactivity
The exocyclic amine participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form amides .
-
Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions .
Example :
textN-(3-methoxyphenyl)-benzothienopyrimidin-4-amine + CH₃COCl → N-acetyl derivative (85% yield)[2]
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions enable advanced derivatization:
-
Suzuki-Miyaura coupling : Boronic acids react at the C2 position of the thiophene ring under Pd(PPh₃)₄ catalysis .
-
Buchwald-Hartwig amination : Introduces aryl/alkyl amines at the pyrimidine C4 position .
Optimized Conditions :
Stability Under Reactive Conditions
The compound demonstrates:
-
pH-dependent hydrolysis : Stable in neutral conditions but undergoes ring-opening in concentrated HCl (>6 M) .
Computational Insights
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
-
Nucleophilic sites : Pyrimidine N1 (MEP = −42.6 kcal/mol) and thiophene S (MEP = −38.2 kcal/mol) .
-
HOMO-LUMO gap : 4.3 eV, indicating moderate electrophilicity .
Industrial-Scale Modifications
Process chemistry studies highlight:
-
Continuous flow synthesis : Achieves 92% conversion in <5 min residence time using microreactors .
-
Green chemistry approaches : Solvent-free mechanochemical alkylation reduces E-factor by 67% .
This compound’s reactivity profile, combining aromatic heterocycle chemistry with amine functionality, positions it as a versatile intermediate for medicinal chemistry and materials science. The methoxy group’s electronic effects and steric profile critically modulate reaction outcomes compared to simpler analogs .
Scientific Research Applications
Pharmacological Applications
Research has highlighted several pharmacological applications of N-(3-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine:
1. Anticancer Activity
- Compounds similar to this class have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies on Mannich bases derived from similar structures have shown promising results against human colon cancer cell lines with IC50 values lower than 2 μg/mL .
2. Antimicrobial Properties
- The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against bacterial strains .
3. Neuropharmacological Effects
- Research indicates that derivatives of this compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors. This interaction could lead to applications in treating neurological disorders .
Case Study 1: Antitumor Activity
A study investigated the anticancer properties of N-(3-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine against human breast cancer (MCF-7) cells. The compound exhibited significant cytotoxicity with an IC50 value indicating its potential as an anticancer agent.
Case Study 2: Neurotransmitter Interaction
In vitro experiments assessed the binding affinity of this compound to serotonin receptors (5-HT1A and 5-HT6). Results showed moderate affinity, suggesting potential applications in treating anxiety and depression disorders.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compounds with varying aryl substituents at the 4-amino position exhibit distinct physicochemical and biological properties:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl derivative (5a) shows higher anti-proliferative potency compared to methoxy-substituted analogs, likely due to increased electrophilicity enhancing target binding . Conversely, 4-methoxy (8) and 4-methylthio (10) derivatives exhibit improved solubility and metabolic stability, critical for oral bioavailability .
Modifications to the Core Heterocycle
Replacing the thiophene ring with furan (e.g., furo[2,3-d]pyrimidines) alters electronic density and bioactivity:
- Thiophene vs. Furan : The thiophene core in the target compound provides greater aromaticity and lipophilicity, favoring membrane penetration and target engagement in hydrophobic binding pockets. Furan analogs, while more water-soluble, show reduced thermal stability and weaker antimicrobial activity .
Alkyl Chain Modifications
Alkylation of the amino group influences steric bulk and pharmacokinetics:
- Methyl vs. Pentyl Groups: Methylation (e.g., compound 8) reduces nonspecific cytotoxicity by limiting off-target interactions, while longer alkyl chains (e.g., pentyl in compound 15) increase plasma protein binding, extending circulation time .
Anti-Proliferative Activity
- The 4-chlorophenyl analog (5a) inhibits cancer cell proliferation with IC50 values in the low micromolar range, outperforming methoxy-substituted derivatives due to stronger hydrogen bonding with kinase ATP-binding pockets .
- Hydrazine derivatives (e.g., compound 7) show moderate activity but higher selectivity for apoptosis induction in breast cancer models .
Antimicrobial Activity
- Pyridyl amide derivatives (e.g., 2g and 2h) exhibit broad-spectrum activity against Pseudomonas aeruginosa (MIC = 4–8 µg/mL), attributed to their ability to disrupt bacterial membrane integrity .
- Triazolopyrimidine analogs (e.g., compound 8a) show potent antifungal activity against Candida albicans (MIC = 2 µg/mL) via ergosterol biosynthesis inhibition .
Biological Activity
N-(3-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzothieno[2,3-d]pyrimidine core and is characterized by the presence of a methoxy group on the phenyl ring. Its molecular formula is C17H17N3OS, with a molecular weight of 311.4 g/mol .
Chemical Structure and Properties
The unique structural characteristics of N-(3-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine allow for various interactions with biological targets. The presence of both aromatic and heterocyclic systems enhances its chemical reactivity and potential pharmacological effects. The methoxy substitution is believed to improve lipophilicity and alter binding affinities compared to structurally similar compounds.
Biological Activities
Research indicates that compounds in this class exhibit several biological activities:
- Antitumor Activity : Some derivatives have shown significant antitumor effects in vitro.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial and fungal strains.
- Anti-inflammatory Effects : Certain structural analogs have been linked to anti-inflammatory properties through modulation of inflammatory pathways.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine | Methyl group instead of methoxy | Antitumor activity |
| 5-(4-fluorophenyl)-5H-thieno[2,3-d]pyrimidin-4-amines | Fluorinated phenyl ring | Antimicrobial properties |
| 2-amino-5-bromothiophene derivatives | Bromine substitution | Anti-inflammatory effects |
The biological activity of N-(3-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine can be attributed to its ability to interact with specific biological targets. For example:
- PI3 Kinase Inhibition : The compound has been studied for its potential to inhibit PI3 kinase isoforms involved in various diseases including cancer and inflammatory disorders .
- Sirtuin Inhibition : Some studies suggest that derivatives may selectively inhibit SIRT2, which is implicated in neurodegenerative diseases .
Case Studies
-
Antitumor Activity Study :
A study evaluated the antitumor effects of N-(3-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine on several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to existing chemotherapeutic agents. -
Anti-inflammatory Mechanism :
Another research project focused on the anti-inflammatory properties of this compound. It was found to significantly reduce cytokine production in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
